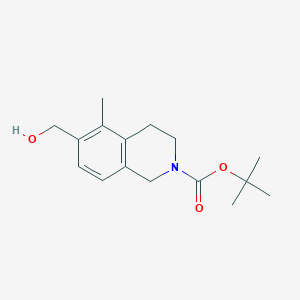
tert-butyl 3,4-dihydro-6-(hydroxymethyl)-5-methylisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,4-dihydro-6-(hydroxyméthyl)-5-méthylisoquinoléine-2(1H)-carboxylate de tert-butyle est un composé organique complexe avec une structure unique qui comprend un groupe tert-butyle, un groupe hydroxyméthyle et un noyau isoquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3,4-dihydro-6-(hydroxyméthyl)-5-méthylisoquinoléine-2(1H)-carboxylate de tert-butyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Les conditions de réaction nécessitent souvent des catalyseurs spécifiques, des solvants et un contrôle de la température pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela comprend souvent l'utilisation de réacteurs automatisés, de systèmes à écoulement continu et de techniques de purification avancées pour garantir une qualité et une évolutivité cohérentes.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4-dihydro-6-(hydroxyméthyl)-5-méthylisoquinoléine-2(1H)-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Le noyau isoquinoléine peut être réduit dans des conditions spécifiques pour produire différents dérivés.
Substitution : Le groupe tert-butyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des solvants spécifiques et parfois des catalyseurs pour conduire les réactions efficacement.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe hydroxyméthyle peut produire des aldéhydes ou des acides carboxyliques, tandis que la réduction du noyau isoquinoléine peut produire différents dérivés de l'isoquinoléine.
Applications De Recherche Scientifique
Le 3,4-dihydro-6-(hydroxyméthyl)-5-méthylisoquinoléine-2(1H)-carboxylate de tert-butyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif en synthèse organique pour le développement de nouveaux composés et matériaux.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions et des voies biologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3,4-dihydro-6-(hydroxyméthyl)-5-méthylisoquinoléine-2(1H)-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxyméthyle et le noyau isoquinoléine jouent un rôle crucial dans sa bioactivité, interagissant potentiellement avec des enzymes, des récepteurs ou d'autres biomolécules pour exercer ses effets.
Mécanisme D'action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-5-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression. Detailed studies are required to elucidate the precise mechanisms and molecular targets.
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-dihydro-6-(hydroxyméthyl)-5-méthylisoquinoléine-2(1H)-carboxylate de tert-butyle : partage des similitudes avec d'autres dérivés de l'isoquinoléine et des composés avec des groupes tert-butyle.
Dérivés de l'isoquinoléine : Ces composés ont une structure de base similaire mais peuvent différer par leurs groupes fonctionnels et leurs substitutions.
Composés de tert-butyle : Ces composés partagent le groupe tert-butyle mais peuvent avoir des structures de base et des fonctionnalités différentes.
Unicité
L'unicité du 3,4-dihydro-6-(hydroxyméthyl)-5-méthylisoquinoléine-2(1H)-carboxylate de tert-butyle réside dans sa combinaison de groupes fonctionnels et de noyau isoquinoléine, qui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl 6-(hydroxymethyl)-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-13(10-18)6-5-12-9-17(8-7-14(11)12)15(19)20-16(2,3)4/h5-6,18H,7-10H2,1-4H3 |
Clé InChI |
SNPBRNPRIAYONE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)

![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)
![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)


![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![Ethyl 2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11718047.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)

![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
